molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

2-Phenyl-2-imidazoline

Cat. No.: B1199978
CAS No.: 936-49-2
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-imidazoline, also known as 4,5-dihydro-2-phenyl-1H-imidazole, is a heterocyclic compound with the molecular formula C9H10N2. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

2-Phenyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a catalyst in N-arylation of indoles and epoxy-carbonyl reactions . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlight its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of imidazoline receptors, which play a role in regulating blood pressure and glucose metabolism . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . It also inhibits certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . These interactions result in altered gene expression and modulation of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antihyperalgesic and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by its hydrophilic nature, which allows it to interact with various cellular components and localize in specific tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, affecting its activity and function. The compound is primarily found in the mitochondrial outer membrane, where it interacts with mitochondrial proteins and influences mitochondrial function . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, enhancing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-imidazoline typically involves the cyclization of 1,2-diamines with nitriles or esters. One common method is the condensation of ethylenediamine with benzonitrile under acidic conditions, which leads to the formation of the imidazoline ring . Another method involves the use of palladium-catalyzed multicomponent reactions, where iodobenzene, tert-butyl isocyanide, and ethylenediamine react in the presence of palladium(II) chloride and a phosphine ligand .

Industrial Production Methods: Industrial production of this compound often employs high-temperature and acid-catalyzed reactions. The nitrile-based route, which is essentially a cyclic Pinner reaction, is effective for both alkyl and aryl nitriles. This method requires high temperatures and acid catalysis to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-imidazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imidazoles.

    Reduction: Amines.

    Substitution: N-alkylated imidazolines.

Comparison with Similar Compounds

2-Phenyl-2-imidazoline can be compared with other imidazoline derivatives, such as:

  • 2-Methyl-2-imidazoline
  • 2-Phenylimidazole
  • 1-Phenylimidazole

Uniqueness: this compound is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to other imidazolines, it has a broader range of applications, particularly in catalysis and medicinal chemistry .

Properties

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061322
Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-49-2
Record name 2-Phenylimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2-imidazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-imidazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure described in Example 5 is followed except that 206 parts of benzonitrile and 132 parts of ethylenediamine are employed. 273.6 parts (95% of theory) of 2-phenylimidazoline, of boiling point 295° C./1,013 mbar, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure described in Example 5 is followed except that 272 parts of methyl benzoate and 132 parts of ethylenediamine are employed. 277 parts of 2-phenylimidazoline (95% of theory, based on methyl benzoate employed) of boiling point 295° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 2,000 ml four-necked flask equipped with a reflux condenser and a thermometer were charged 515 g of benzonitrile and 10 g of titanium diisopropoxybis(acetonate). After addition of 4 g of water, the mixture was heated up to 185°-190° C. with stirring. Then, 300 g of ethylenediamine were added dropwise for 10 hours with stirring while maintaining the temperature at 185° C. or above. After completion of the addition of the diamine, the reaction mixture was heated up to 200° C. and maintained at that temperature for 6 hours. The resulting mixture was then subjected to vacuum distillation at 0.7 mmHg and at 160°-180° C. to obtain 635 g of 2-phenyl-2-imidazoline with a yield of 87%.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
titanium diisopropoxybis(acetonate)
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
515 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-imidazoline
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-imidazoline
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-imidazoline
Reactant of Route 4
Reactant of Route 4
2-Phenyl-2-imidazoline
Reactant of Route 5
Reactant of Route 5
2-Phenyl-2-imidazoline
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-imidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.